molecular formula C15H9FN4S2 B2679638 4-fluoro-N-(4-(pyridin-3-yl)thiazol-2-yl)benzo[d]thiazol-2-amine CAS No. 862974-63-8

4-fluoro-N-(4-(pyridin-3-yl)thiazol-2-yl)benzo[d]thiazol-2-amine

Cat. No. B2679638
CAS RN: 862974-63-8
M. Wt: 328.38
InChI Key: GREQIPQVWRKGQH-UHFFFAOYSA-N
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Description

4-fluoro-N-(4-(pyridin-3-yl)thiazol-2-yl)benzo[d]thiazol-2-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.

Scientific Research Applications

Synthesis and Analytical Applications

Research has shown the development of novel compounds utilizing benzo[d]thiazol-2-amine derivatives for analytical applications. For instance, the design and synthesis of fluorescent probes for iron ions (III) detection, utilizing benzo[d]thiazol-2-amine derivatives as the fluorogenic core, demonstrate the compound's potential in analytical chemistry. These probes exhibit high selectivity and sensitivity for iron ions among common metal ions, highlighting their utility in environmental and biochemical analysis (Wei, 2012).

Antimicrobial and Anticancer Activities

The compound has also been the basis for synthesizing new chemical entities with significant antimicrobial and anticancer activities. For example, the synthesis of 1,2,4-triazoles from isonicotinic acid hydrazide and their subsequent evaluation for antimicrobial activities illustrate the compound's role in developing potential therapeutic agents (Bayrak et al., 2009). Additionally, derivatives synthesized for targeting Mycobacterium tuberculosis GyrB inhibitors demonstrate the compound's application in addressing infectious diseases (Jeankumar et al., 2013).

Molecular Characterization and Structural Analysis

Detailed molecular characterization and structural analysis of benzo[d]thiazol-2-amine derivatives have been conducted to understand their chemical behavior and properties better. Studies such as the spectroscopic characterization and DFT investigation of 5-fluoro-6-(4-methylpiperazin-1-yl)benzo[d]thiazol-2-amine provide insights into the electronic structure, stability, and reactivity of such compounds. These analyses are crucial for rational drug design and the development of materials with specific properties (Al-Harthy et al., 2019).

Application in Organic Semiconductors

Furthermore, the structural motifs found in benzo[d]thiazol-2-amine derivatives have been explored for their potential in organic semiconductors. The development of semiconducting polymers incorporating benzo[d]thiazol-2-amine units indicates the compound's role in advancing materials science, particularly in applications such as transistors, solar cells, and photodetectors (Chen et al., 2016).

properties

IUPAC Name

4-fluoro-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9FN4S2/c16-10-4-1-5-12-13(10)19-15(22-12)20-14-18-11(8-21-14)9-3-2-6-17-7-9/h1-8H,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GREQIPQVWRKGQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SC(=N2)NC3=NC(=CS3)C4=CN=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9FN4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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